molecular formula C15H18FN3O B2858800 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide CAS No. 1043264-15-8

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide

Cat. No. B2858800
CAS RN: 1043264-15-8
M. Wt: 275.327
InChI Key: GGAQJDUVNFKTMT-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK3 has been shown to have therapeutic potential in a variety of diseases.

Mechanism of Action

CP-690,550 selectively inhibits JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors. JAK3 is primarily expressed in hematopoietic cells, including T-cells, B-cells, and natural killer cells. Inhibition of JAK3 by CP-690,550 blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7), which are important for T-cell activation and proliferation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. Inhibition of JAK3 by CP-690,550 leads to a reduction in T-cell activation and proliferation, which may be beneficial in the treatment of autoimmune diseases. CP-690,550 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, CP-690,550 has been shown to have potential in the treatment of certain cancers, as JAK3 is involved in the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of this kinase in various cell types. CP-690,550 has also been optimized for high yields and purity, which allows for consistent and reproducible results. However, CP-690,550 does have some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, CP-690,550 may have off-target effects on other kinases, which may affect the interpretation of results.

Future Directions

There are several future directions for the study of CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in these diseases. Another area of interest is the potential use of CP-690,550 in the treatment of certain cancers, such as leukemia and lymphoma. Further studies are needed to determine the optimal dosing and treatment regimens for CP-690,550 in these diseases. Finally, the development of novel JAK3 inhibitors with improved pharmacokinetic properties and selectivity is an area of active research.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 2-fluoro-4-methylbenzenamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with cyclopropyl cyanide to form the desired product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in scientific research. It has been shown to have therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its effects on T-cell function, as JAK3 plays a critical role in T-cell activation. In addition, CP-690,550 has been shown to have potential in the treatment of certain cancers, such as leukemia and lymphoma.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10-3-6-13(12(16)7-10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAQJDUVNFKTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide

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